3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
The compound 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic molecule featuring a fused pyridoindole core linked via a ketone-ethyl group to a benzodiazepine-dione scaffold. This structure combines two pharmacologically significant moieties:
- Pyrido[4,3-b]indole: A tricyclic system known for its presence in bioactive molecules, particularly in CNS-targeting agents due to its structural resemblance to natural alkaloids.
- Benzodiazepine-2,5-dione: A bicyclic system associated with GABA receptor modulation, though its dione configuration may alter classical benzodiazepine activity.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C22H20N4O3/c27-20(11-19-22(29)24-17-8-4-2-6-14(17)21(28)25-19)26-10-9-18-15(12-26)13-5-1-3-7-16(13)23-18/h1-8,19,23H,9-12H2,(H,24,29)(H,25,28) |
InChI Key |
OFUKIKZFVBFCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the indole and benzodiazepine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer activity through its interactions with specific cellular pathways. The mechanism of action may involve the modulation of enzymes and receptors that are crucial for tumor growth and proliferation. Studies have shown that derivatives of benzodiazepines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
1.2 Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. It may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. Investigations into its ability to cross the blood-brain barrier are ongoing, which could enhance its applicability in treating conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
2.1 Anxiety and Depression Treatment
Given the presence of benzodiazepine moieties in its structure, this compound is being studied for its anxiolytic and antidepressant properties. Its potential to modulate GABAergic transmission could offer new therapeutic avenues for managing anxiety disorders and depression. Clinical trials are necessary to evaluate its efficacy and safety profile in human subjects.
2.2 Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This property could be beneficial in treating autoimmune diseases and chronic inflammatory conditions. Research is focused on elucidating the specific pathways involved in its anti-inflammatory effects .
Synthesis and Development
3.1 Synthetic Routes
The synthesis of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions starting from indole and benzodiazepine precursors. Optimized synthetic methods aim to enhance yield and purity while minimizing costs through advanced techniques such as continuous flow reactors.
3.2 Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies are essential for understanding how modifications to the compound's structure can influence its biological activity. Such research will guide the design of more potent analogs with improved therapeutic profiles.
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Variations: Substituent Position: The target compound lacks halogen or alkyl substitutions on the pyridoindole ring compared to fluorinated (), trifluoromethylpyrazole (), and trifluoromethoxy () analogs. These substituents often enhance metabolic stability or binding affinity.
Synthetic Accessibility: Yields vary significantly (34–88%), with trifluoromethoxy-substituted compounds () showing higher efficiency, possibly due to electron-withdrawing groups stabilizing intermediates. Purification methods differ: HPLC-MS is used for polar dimethylamino derivatives (), while silica gel suffices for halogenated analogs ().
Pharmacological Implications: Fluorine () and trifluoromethyl groups () may improve bioavailability and blood-brain barrier penetration, critical for CNS-targeted agents. The benzodiazepine-dione core in the target compound could confer unique reactivity or binding modes compared to methanone-linked derivatives.
Biological Activity
The compound 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.4 g/mol. Its unique structure incorporates both indole and benzodiazepine moieties, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1246055-96-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate the activity of specific receptors and enzymes, leading to a range of therapeutic effects. The exact mechanisms are still under investigation but may involve pathways associated with cancer proliferation and inflammation.
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells showed reduced growth rates with IC50 values around 0.3 µM and 1.2 µM respectively .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activities. It appears to inhibit key pro-inflammatory cytokines and signaling pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, although specific data on its efficacy are still being compiled .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the same class:
- Study on N-substituted carbazoles : This study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating zones of inhibition ranging from 16.82 mm to 26.08 mm at a concentration of 50 µg/mL .
- Mechanistic Insights : In another study focusing on similar indole derivatives, it was found that these compounds could inhibit specific kinases involved in tumor growth signaling pathways, suggesting a mechanism by which they exert their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
